A Comprehensive Technical Guide to 1-Amino-3-phenoxypropan-2-ol Hydrochloride
A Comprehensive Technical Guide to 1-Amino-3-phenoxypropan-2-ol Hydrochloride
Executive Summary
This technical guide provides an in-depth examination of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a key chiral building block with significant applications in pharmaceutical research and development. This document details the compound's fundamental chemical and physical properties, offers a validated laboratory-scale synthesis protocol, outlines modern analytical techniques for its characterization, and discusses its primary applications and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for the scientific community.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. 1-Amino-3-phenoxypropan-2-ol hydrochloride is an amino alcohol derivative characterized by a propanol backbone substituted with a primary amine, a hydroxyl group, and a phenoxy ether moiety.
Nomenclature and Chemical Identifiers
The compound is identified by several names and registry numbers across various chemical databases. This information is crucial for accurate sourcing and cross-referencing in literature and regulatory documents.
| Identifier | Value | Source(s) |
| CAS Number | 4287-20-1 | [1][][3] |
| Molecular Formula | C₉H₁₄ClNO₂ | [][3] |
| Molecular Weight | 203.67 g/mol | [1][3] |
| IUPAC Name | 1-amino-3-phenoxypropan-2-ol;hydrochloride | [1][] |
| Synonyms | 3-Amino-1-phenoxy-2-propanol hydrochloride | [1][] |
| InChI Key | DLPNVEWPVBNLHE-UHFFFAOYSA-N | [] |
| SMILES | C1=CC=C(C=C1)OCC(CN)O.Cl | [] |
Molecular Structure Visualization
The spatial arrangement of functional groups dictates the molecule's reactivity and its ability to interact with biological targets. The structure features a chiral center at the C2 position of the propanol chain, making it a valuable synthon for stereospecific synthesis.
Caption: Molecular structure of the protonated amine with its chloride counter-ion.
Physicochemical Properties
The physical and chemical properties of a compound determine its behavior in various experimental conditions, including solubility, stability, and reactivity.
General and Thermal Properties
These properties are fundamental for handling, storage, and reaction setup.
| Property | Value | Notes | Source(s) |
| Appearance | White crystalline solid | Conforms to typical salt-form compounds. | [4][5] |
| Melting Point | 226-228 °C | Reported from a specific synthesis; salts typically have high melting points. | [5] |
| Boiling Point | 145-147 °C | This value, reported by a supplier, likely corresponds to the free base under vacuum, not the hydrochloride salt. | [1] |
| Solubility | Soluble in water | The hydrochloride salt form enhances aqueous solubility. | [4] |
| Purity | ≥97% | Typical purity available from commercial suppliers. | [3] |
Computed Properties
Computational models provide valuable predictions of a molecule's behavior, aiding in the design of experiments such as liquid-liquid extractions or assessing potential bioavailability. These properties refer to the free base form.
| Property | Value | Significance | Source(s) |
| Topological Polar Surface Area (TPSA) | 55.5 Ų | Influences membrane permeability and solubility. | [4] |
| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can participate in hydrogen bonding. | [4] |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds. | [4] |
| Rotatable Bond Count | 4 | Indicates molecular flexibility. | [4] |
Synthesis and Purification
The synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable method involves the deprotection of a protected amine precursor.
Synthetic Strategy: Amine Deprotection
A robust method for preparing the target compound is through the acid-catalyzed hydrolysis of an N-protected precursor, such as 1-Succinimido-3-phenoxy-2-propanol. This strategy is effective because the succinimide group is stable under various conditions but can be cleanly removed under strong acidic conditions, which concurrently protonates the resulting primary amine to form the desired hydrochloride salt.
Detailed Laboratory Protocol: Synthesis from 1-Succinimido-3-phenoxy-2-propanol
This protocol is adapted from a validated procedure and provides a clear path to the target molecule.[5]
Materials:
-
1-Succinimido-3-phenoxy-2-propanol (16.0 g, 0.06 mol)
-
Concentrated Hydrochloric Acid (100 mL)
-
Ethanol (100 mL)
-
Deionized Water (25 mL)
-
Diethyl Ether
-
Rotary Evaporator
-
Reflux Apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Succinimido-3-phenoxy-2-propanol in a mixture of concentrated HCl and ethanol.
-
Causality: Ethanol serves as a co-solvent to ensure the homogeneity of the reaction mixture, while concentrated HCl is the reagent for hydrolyzing the succinimide protecting group.
-
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Causality: The elevated temperature accelerates the hydrolysis reaction, ensuring complete deprotection. The 6-hour duration is empirically determined to drive the reaction to completion.
-
-
Solvent Removal: After the reaction, cool the mixture and remove the solvents under reduced pressure using a rotary evaporator. This will yield a white residue.
-
Aqueous Workup: Dissolve the residue in deionized water and transfer it to a separatory funnel.
-
Extraction: Wash the aqueous phase three times with 50 mL portions of diethyl ether. Discard the ether layers.
-
Causality: This step removes non-polar organic impurities, such as any unreacted starting material or byproducts. The desired hydrochloride salt is highly polar and remains in the aqueous phase.
-
-
Isolation: Evaporate the aqueous phase to dryness to obtain the crude product as a white solid.
-
Purification: Recrystallize the solid from ethanol to yield pure white crystals of 1-Amino-3-phenoxypropan-2-ol hydrochloride.
-
Expected Yield: Approximately 8.3 g (69%).
-
Validation: The final product's identity should be confirmed by NMR spectroscopy and its purity assessed by elemental analysis.[5]
-
Synthesis Workflow Diagram
Caption: A step-by-step flowchart of the synthesis and purification process.
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra should be consistent with the assigned structure, showing characteristic peaks for the aromatic protons, the propanol backbone protons, and the carbon atoms.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected signals include broad O-H and N-H stretching bands (around 3400-3200 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O ether stretches (around 1250 cm⁻¹).
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile and water with an acidic modifier) can effectively separate the main compound from any impurities.[6]
-
Elemental Analysis: This technique provides the percentage composition of C, H, N, and Cl, which must match the theoretical values for the molecular formula C₉H₁₄ClNO₂ to confirm its elemental integrity.[5]
Applications in Research and Development
The primary value of 1-Amino-3-phenoxypropan-2-ol hydrochloride lies in its utility as a versatile intermediate in the synthesis of more complex molecules.
Core Utility as a Chiral Synthon
With its defined stereocenter, this compound is a valuable chiral building block. It allows for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[7]
Intermediate in Pharmaceutical Synthesis
This molecule serves as a key starting material or intermediate in the synthesis of various pharmaceuticals. While specific pathways are often proprietary, its structural motif is found in compounds targeting a range of conditions. It is noted for its use in developing medications for neurological disorders and its structural relation to compounds with applications in respiratory and cardiovascular medicine.[7]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with any chemical reagent. The information below is derived from safety data sheets (SDS).[8]
Hazard Identification
-
Skin Irritation: Causes skin irritation.
-
Eye Damage: Causes serious eye irritation/damage.
-
Inhalation: May cause respiratory irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.
First Aid Measures
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention.[8]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
1-Amino-3-phenoxypropan-2-ol hydrochloride is a fundamentally important chemical intermediate whose value is defined by its specific combination of functional groups and its inherent chirality. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. Its role as a building block in the creation of complex, stereochemically defined molecules ensures its continued relevance in the fields of medicinal chemistry and pharmaceutical development.
References
-
PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]
-
Fun, H. K., et al. (2008). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2437. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 1-Amino-3-phenoxy-2-propanol hydrochloride, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. guidechem.com [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Amino-2-propanol | SIELC Technologies [sielc.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
